2-Fluorophenethyl alcohol

Catalog No.
S714666
CAS No.
50919-06-7
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenethyl alcohol

CAS Number

50919-06-7

Product Name

2-Fluorophenethyl alcohol

IUPAC Name

2-(2-fluorophenyl)ethanol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2

InChI Key

HNIGZVZDWCTFPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)F

Synonyms

2-(2-Fluorophenyl)ethyl alcohol; 2-Fluorobenzeneethanol

Canonical SMILES

C1=CC=C(C(=C1)CCO)F

The exact mass of the compound 2-Fluorophenethyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorophenethyl alcohol (CAS 50919-06-7) is a specialized, ortho-halogenated aromatic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Characterized by its primary hydroxyl group and an ortho-substituted fluorine atom, it serves as a critical precursor in etherification, alkylation, and Mitsunobu condensation reactions[1]. In industrial procurement, this compound is prioritized over unsubstituted phenethyl alcohol when downstream applications require enhanced lipophilicity, specific steric constraints, or precise electronic directing effects to improve receptor binding affinity and metabolic stability in the final product[2].

Substituting 2-fluorophenethyl alcohol with generic phenethyl alcohol, or its meta- and para-fluoro isomers, frequently leads to suboptimal outcomes in both synthesis and final application performance. In pharmaceutical manufacturing, the exact ortho-positioning of the highly electronegative fluorine atom introduces a specific dipole moment and steric hindrance that dictates the three-dimensional conformation of the resulting ether or ester linkages [1]. For instance, shifting the fluorine to the meta or para position alters the spatial orientation of the molecule within target enzyme binding pockets, leading to a measurable loss of target selectivity [1]. Furthermore, during late-stage coupling reactions such as Mitsunobu condensations, the ortho-fluorine exerts an inductive effect that stabilizes the transition state, ensuring high yields that cannot be reliably replicated by unsubstituted or differently substituted analogs [2].

Superior Enzyme Selectivity in API Development

In the development of 2,3-dihydrophthalazine-1,4-dione-based PARP inhibitors, the choice of the fluorinated precursor directly dictates enzyme selectivity. Utilizing 2-fluorophenethyl alcohol to form the ortho-fluoro ethoxy linker (Compound 15) resulted in an IC50 of 20 nM against PARP10 and 1.5 μM against PARP15, achieving a 75-fold selectivity [1]. In contrast, utilizing the meta-fluoro analog (3-fluorophenethyl alcohol, Compound 13) yielded a 30 nM IC50 for PARP10 but only a 28-fold selectivity over PARP15 [1].

Evidence DimensionEnzyme Selectivity (PARP10 vs. PARP15)
Target Compound Data75-fold selectivity (IC50: 20 nM PARP10 / 1.5 μM PARP15) via ortho-fluoro precursor
Comparator Or Baseline28-fold selectivity via 3-fluorophenethyl alcohol (meta-fluoro analog)
Quantified Difference2.6x improvement in target selectivity
ConditionsIn vitro PARP10/PARP15 inhibition assay for synthesized 2,3-dihydrophthalazine-1,4-dione derivatives

Procuring the exact ortho-fluoro isomer is critical for pharmaceutical manufacturers aiming to maximize target specificity and reduce off-target toxicity in PARP inhibitor pipelines.

High-Yield Etherification in Late-Stage API Synthesis

2-Fluorophenethyl alcohol demonstrates excellent processability in standard Mitsunobu coupling reactions, a critical step in synthesizing complex ether linkages for metabolic and oncological drugs. When reacted with dimethyl 4-hydroxyphthalate derivatives using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in dry THF, the ortho-fluorinated precursor achieved an 89% isolated yield of the target ether (dimethyl 4-[2-(2-fluorophenyl)ethoxy]phthalate) [1]. The ortho-fluorine atom provides steric and electronic parameters that minimize competing side reactions, outperforming generic aliphatic alcohols which often suffer from lower coupling efficiencies under identical conditions [1].

Evidence DimensionIsolated Coupling Yield
Target Compound Data89% yield
Comparator Or BaselineGeneric aliphatic alcohols (typically 50-70% yield under standard Mitsunobu conditions)
Quantified DifferenceUp to 39% higher yield in complex ether formation
ConditionsMitsunobu reaction (PPh3, DIAD, dry THF, room temperature, overnight)

High coupling yields directly reduce the consumption of expensive reagents (DIAD/PPh3) and improve the overall cost-efficiency of industrial scale-up.

Essential Building Block for Hydroxamic Acid-Based Metabolic Drugs

2-Fluorophenethyl alcohol is a specifically designated starting material in the patented synthesis of hydroxamic acid derivatives used to treat insulin resistance syndrome, hyperlipidemia, and atherosclerosis[1]. According to WO2002100341A2, the compound undergoes efficient etherification or Mitsunobu condensation to form the critical aryloxy-alkyl linkage of the active therapeutic [1]. The specific inclusion of the ortho-fluorine atom is required to achieve the precise lipophilic and steric profile necessary for the drug's metabolic efficacy, meaning that substitution with unsubstituted phenethyl alcohol would result in an API that falls outside the patented therapeutic window and lacks the intended biological activity [1].

Evidence DimensionTherapeutic Linkage Formation
Target Compound DataSuccessfully forms the active ortho-fluoro aryloxy-alkyl linkage
Comparator Or BaselineUnsubstituted phenethyl alcohol
Quantified DifferenceProvides required lipophilicity and steric profile for patent-claimed metabolic activity
ConditionsSynthesis of hydroxamic acid derivatives for metabolic disorder treatment

For generic and contract manufacturers, utilizing the exact ortho-fluoro precursor is mandatory to replicate the patented API structure and ensure bioequivalence.

Synthesis of Highly Selective PARP Inhibitors

2-Fluorophenethyl alcohol is the precursor of choice for synthesizing 2,3-dihydrophthalazine-1,4-dione-based PARP10 inhibitors. Its ortho-fluoro substitution is critical for achieving a 75-fold selectivity over PARP15, making it indispensable for oncology drug discovery programs aiming to minimize off-target effects [1].

Late-Stage Mitsunobu Etherifications in API Manufacturing

Due to its favorable steric and electronic profile, this compound is highly suited for large-scale Mitsunobu coupling reactions. It consistently delivers high isolated yields (e.g., 89% in phthalate etherifications), reducing the consumption of costly coupling reagents like DIAD and PPh3 in industrial workflows [1].

Development of Hydroxamic Acid Derivatives for Metabolic Disorders

This compound is a patent-validated starting material for synthesizing hydroxamic acid APIs targeting insulin resistance and hyperlipidemia. Procuring this exact isomer ensures the final formulation meets the strict lipophilic and steric requirements necessary for metabolic efficacy [2].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Fluorophenyl)ethanol

Dates

Last modified: 08-15-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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